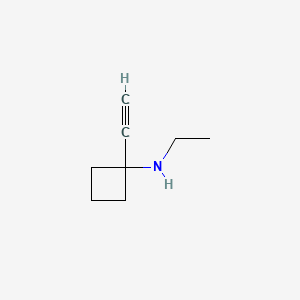
N-ethyl-1-ethynylcyclobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-1-ethynylcyclobutan-1-amine is an organic compound that belongs to the class of amines It features a cyclobutane ring substituted with an ethynyl group and an ethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-ethynylcyclobutan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclobutanone with ethynylmagnesium bromide to form 1-ethynylcyclobutan-1-ol, followed by reductive amination with ethylamine. The reaction conditions typically involve the use of a reducing agent such as sodium cyanoborohydride in the presence of a suitable solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, and advanced purification techniques like distillation or chromatography are used to isolate the final product .
化学反応の分析
Types of Reactions
N-ethyl-1-ethynylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as Pd/C can reduce the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of N-ethylcyclobutan-1-amine.
Substitution: Formation of various N-alkylated cyclobutanamines.
科学的研究の応用
N-ethyl-1-ethynylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-ethyl-1-ethynylcyclobutan-1-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-ethylcyclobutan-1-amine: Lacks the ethynyl group, resulting in different chemical reactivity.
N-methyl-1-ethynylcyclobutan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
1-ethynylcyclobutan-1-amine: Lacks the ethyl group, affecting its solubility and reactivity.
Uniqueness
N-ethyl-1-ethynylcyclobutan-1-amine is unique due to the presence of both an ethynyl and an ethylamine group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H13N |
|---|---|
分子量 |
123.20 g/mol |
IUPAC名 |
N-ethyl-1-ethynylcyclobutan-1-amine |
InChI |
InChI=1S/C8H13N/c1-3-8(9-4-2)6-5-7-8/h1,9H,4-7H2,2H3 |
InChIキー |
ASULSZREJHMPSK-UHFFFAOYSA-N |
正規SMILES |
CCNC1(CCC1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















